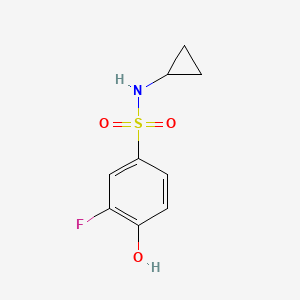
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide is an organic compound with the molecular formula C9H11NO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropyl group, a fluorine atom, and a hydroxy group attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 3-fluoro-4-hydroxybenzenesulfonamide, is prepared by sulfonation of 3-fluoro-4-hydroxybenzene.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction, which involves the use of cyclopropyl bromide and a suitable base such as potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the sulfonation and cyclopropylation reactions.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxobenzenesulfonamide or 3-fluoro-4-carboxybenzenesulfonamide.
Reduction: Formation of N-cyclopropyl-3-fluoro-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathway Modulation: The compound can modulate biochemical pathways by affecting the activity of key enzymes and proteins involved in those pathways.
Comparison with Similar Compounds
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide can be compared with other similar compounds such as:
N-Cyclopropyl-4-hydroxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-Cyclopropyl-3-hydroxybenzenesulfonamide: Lacks the fluorine atom and has a different position for the hydroxy group, leading to different chemical properties.
N-Cyclopropyl-3,4-difluorobenzenesulfonamide: Contains an additional fluorine atom, which may enhance its stability and reactivity.
Properties
Molecular Formula |
C9H10FNO3S |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2H2 |
InChI Key |
HSWIFPGYVADTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















